molecular formula C12H19NO B11905365 4-Ethoxy-2-methyl-5-(propan-2-yl)aniline

4-Ethoxy-2-methyl-5-(propan-2-yl)aniline

Cat. No.: B11905365
M. Wt: 193.28 g/mol
InChI Key: GLTKKDBHJQEFBK-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methyl-5-(propan-2-yl)aniline is a substituted aniline derivative characterized by an ethoxy (-OCH₂CH₃) group at the 4-position, a methyl (-CH₃) group at the 2-position, and an isopropyl (-CH(CH₃)₂) group at the 5-position of the benzene ring. The ethoxy group is electron-donating via resonance, enhancing the electron density of the aromatic ring, while the methyl and isopropyl groups contribute steric bulk. Its structural features influence solubility, reactivity, and intermolecular interactions, making it a candidate for comparative studies with analogous aniline derivatives .

Properties

IUPAC Name

4-ethoxy-2-methyl-5-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-5-14-12-6-9(4)11(13)7-10(12)8(2)3/h6-8H,5,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTKKDBHJQEFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-5-isopropyl-2-methylaniline can be achieved through several methods. One common approach involves the nitration of a benzene derivative followed by reduction to form the aniline derivative. The steps are as follows:

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: Industrial production of 4-Ethoxy-5-isopropyl-2-methylaniline typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-5-isopropyl-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other substituents.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Modified amine derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Organic Synthesis

4-Ethoxy-2-methyl-5-(propan-2-yl)aniline serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structural features allow for various chemical modifications, which can lead to the development of novel compounds with specific properties. The compound can undergo several reactions, including:

  • Nucleophilic substitutions : Where the aniline nitrogen can be modified to create derivatives with enhanced biological activity.
  • Coupling reactions : Such as Suzuki or Sonogashira couplings, to form biaryl compounds that are significant in pharmaceuticals.

Pharmaceutical Chemistry

The compound is being explored for its potential applications in drug development. Its ability to act as a precursor for biologically active molecules makes it essential in medicinal chemistry. Some notable applications include:

  • Synthesis of Indole Derivatives : Indoles are critical in many pharmaceutical agents, and 4-Ethoxy-2-methyl-5-(propan-2-yl)aniline can be transformed into indole derivatives that exhibit anti-inflammatory and CNS depressant properties .
  • Oxindole Production : The compound can be used to synthesize oxindoles, which are known for their therapeutic effects, including anti-diarrheal and antibacterial activities .

Material Science

In material science, 4-Ethoxy-2-methyl-5-(propan-2-yl)aniline has potential applications in the development of polymers and coatings due to its chemical stability and reactivity. It can be utilized in:

  • Polymerization processes : Serving as a monomer or co-monomer to enhance the properties of synthetic materials.
  • Functional coatings : Its unique structure allows it to impart specific functionalities to surfaces when used in formulations.

Comparative Analysis with Related Compounds

To better understand the significance of 4-Ethoxy-2-methyl-5-(propan-2-yl)aniline, a comparison with structurally similar compounds is helpful:

Compound NameStructural FeaturesDifferences
4-Ethoxy-2-methylanilineLacks isopropyl groupDifferent chemical reactivity
5-Isopropyl-2-methylanilineLacks ethoxy groupAffects reactivity and applications
4-Ethoxy-5-methyl-2-isopropylanilinePositional isomer with different substitution patternsVariations in properties and reactivity

This table highlights how the unique combination of substituents in 4-Ethoxy-2-methyl-5-(propan-2-yl)aniline contributes to its distinct chemical behavior and potential applications.

Case Studies and Research Findings

Research indicates that derivatives of 4-Ethoxy-2-methyl-5-(propan-2-yl)aniline have shown promising results in various biological assays. For instance:

  • Antimicrobial Activity : Studies have demonstrated that certain derivatives exhibit significant antimicrobial properties, making them candidates for further development as antibiotic agents.
  • Anti-inflammatory Effects : Research has shown that modifications of this compound can lead to substances that effectively reduce inflammation, indicating potential use in treating inflammatory diseases.
  • CNS Activity : Some derivatives have been evaluated for their effects on the central nervous system, showing promise as anxiolytics or sedatives.

Mechanism of Action

The mechanism of action of 4-Ethoxy-5-isopropyl-2-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds Analyzed:

N-{2-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline Substituents: Methoxy (-OCH₃) at the 4-position, tetrazole ring at the 1-position. Electronic Effects: The tetrazole ring is strongly electron-withdrawing, reducing the basicity of the aniline NH₂ group compared to 4-Ethoxy-2-methyl-5-(propan-2-yl)aniline. The methoxy group provides moderate electron donation.

4-Methyl-1-(propan-2-yl)-1H-pyrazol-5-amine

  • Substituents : Pyrazole ring with methyl and isopropyl groups.
  • Electronic Effects : The pyrazole ring is aromatic and mildly electron-withdrawing, leading to lower electron density on the amine compared to the target compound.
  • Applications : Common in heterocyclic drug design (e.g., kinase inhibitors) .

4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-amine

  • Substituents : Chlorine (-Cl) at the 4-position.
  • Electronic Effects : Chlorine’s strong electron-withdrawing effect significantly reduces amine basicity compared to the ethoxy group in the target compound.
  • Applications : Used in electrophilic substitution reactions where deactivation is required .

4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline Substituents: Bromine (-Br) and pyrrolidinyl-ethoxy group. Electronic Effects: Bromine withdraws electrons, while the pyrrolidinyl-ethoxy group introduces steric hindrance and moderate electron donation. Applications: Potential in targeted drug delivery due to its bulky substituents .

Physicochemical Properties

Compound Molecular Weight Key Substituents pKa (NH₂)* Solubility (Polarity)* Notable Reactivity
4-Ethoxy-2-methyl-5-(propan-2-yl)aniline 207.29 g/mol Ethoxy, methyl, isopropyl ~4.5 Moderate (lipophilic) Electrophilic substitution at para position
N-{2-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline 337.39 g/mol Methoxy, tetrazole ~3.8 Low (hydrophobic) Hydrogen bonding via tetrazole N-H
4-Methyl-1-(propan-2-yl)-1H-pyrazol-5-amine 139.21 g/mol Pyrazole, methyl, isopropyl ~5.2 Moderate Nucleophilic reactions at pyrazole N
4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-amine 173.64 g/mol Chlorine, pyrazole ~2.9 Low SNAr reactions at chlorine site
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline 285.18 g/mol Bromine, pyrrolidinyl-ethoxy ~4.0 High (polar) Suzuki coupling via bromine

Research Findings

  • Reactivity : The ethoxy group in 4-Ethoxy-2-methyl-5-(propan-2-yl)aniline enhances para-directed electrophilic substitution, contrasting with chlorine or tetrazole-containing analogs, which favor meta/ortho pathways due to deactivation .
  • Noncovalent Interactions: The isopropyl group in the target compound increases hydrophobic interactions in crystal packing compared to pyrazole or tetrazole derivatives, as observed in SHELX-refined structures .
  • Degradation Pathways: Unlike 4-isopropenylphenol (a BPA degradation product), the target compound’s stability under ozonation is likely higher due to its electron-donating substituents .

Biological Activity

4-Ethoxy-2-methyl-5-(propan-2-yl)aniline is a compound with a unique structural configuration that includes an ethoxy group, a methyl group, and an isopropyl group attached to a benzene ring. This composition suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Biological Activity Overview

Research on 4-Ethoxy-2-methyl-5-(propan-2-yl)aniline has primarily focused on its potential as an antimicrobial and anticancer agent. The following sections detail specific findings related to its biological activities.

Antimicrobial Activity

A study evaluating various derivatives of aniline compounds, including 4-Ethoxy-2-methyl-5-(propan-2-yl)aniline, reported significant antimicrobial properties. The compound exhibited activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Anticancer Properties

In vitro studies have demonstrated that 4-Ethoxy-2-methyl-5-(propan-2-yl)aniline can inhibit the growth of cancer cell lines. Notably, it showed cytotoxic effects comparable to established chemotherapeutic agents. The compound's mechanism appears to involve apoptosis induction in cancer cells, which was evidenced by flow cytometry assays revealing dose-dependent apoptotic activity .

Structure-Activity Relationship (SAR)

The biological activity of 4-Ethoxy-2-methyl-5-(propan-2-yl)aniline can be influenced by modifications to its structure. SAR studies indicate that the presence of electron-donating groups enhances its activity against certain cancer cell lines while the introduction of electron-withdrawing groups tends to decrease potency .

Modification Effect on Activity
Electron-donating groupIncreased activity
Electron-withdrawing groupDecreased activity
Alkyl chain lengthOptimal length correlates with potency

Case Studies and Experimental Findings

  • Cytotoxicity Against Cancer Cell Lines : In a comparative study, 4-Ethoxy-2-methyl-5-(propan-2-yl)aniline was tested against various human cancer cell lines (e.g., MCF-7, U937). Results indicated IC50 values in the low micromolar range, suggesting significant potential for further development as an anticancer drug .
  • Mechanism of Action : Investigations into the mechanism revealed that the compound induces cellular stress responses leading to apoptosis. Morphological changes in treated cells were observed, such as membrane blebbing and loss of adherence, which are indicative of apoptotic processes .

Q & A

Q. What methodologies reconcile discrepancies in degradation pathway proposals (e.g., radical vs. nucleophilic mechanisms)?

  • Answer : Perform trapping experiments (e.g., using TEMPO for radicals) and isotopic labeling (e.g., 18O^{18} \text{O}-H2_2O) to track reaction intermediates. Time-resolved electron paramagnetic resonance (EPR) or transient absorption spectroscopy can detect short-lived radical species .

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